2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidine derivative featuring a thioacetamide linkage and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C₂₂H₂₇F₃N₄O₂S, with a molecular weight of 492.54 g/mol (calculated based on structural analogs from ). The core structure includes:
- A 3-(diethylamino)propyl side chain at position 1, which may enhance solubility and modulate pharmacokinetic properties.
- A thioether-linked acetamide at position 4, connected to a 4-(trifluoromethoxy)phenyl group, a common pharmacophore in bioactive molecules due to its lipophilic and electron-withdrawing properties.
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O3S/c1-3-29(4-2)13-6-14-30-19-8-5-7-18(19)21(28-22(30)32)34-15-20(31)27-16-9-11-17(12-10-16)33-23(24,25)26/h9-12H,3-8,13-15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUUTKURNYPXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 444.6 g/mol. The structure includes a tetrahydrocyclopenta[d]pyrimidine core, which is linked to a thioacetamide group and a trifluoromethoxyphenyl moiety. This configuration suggests potential interactions with various biological targets due to the presence of both lipophilic and hydrophilic components .
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities. Notably, pyrimidine derivatives have been associated with a broad spectrum of pharmacological effects, including:
- Anticancer Activity : Many pyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
- Antimicrobial Properties : Some compounds within this class demonstrate antibacterial and antifungal activities.
- Central Nervous System Effects : Certain derivatives exhibit CNS depressant effects, potentially useful for treating neurological disorders .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
- Cell Cycle Arrest : Some pyrimidine derivatives induce cell cycle arrest at various phases, particularly G2/M, leading to apoptosis in cancer cells.
- Signal Pathway Modulation : The compound may influence signaling pathways associated with cancer proliferation and survival .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- Antitumor Efficacy : A study demonstrated that pyrido[2,3-d]pyrimidines could inhibit cyclin-dependent kinases (CDK), leading to reduced proliferation in breast cancer cells. The IC50 values for these compounds were reported as low as 0.36 μM in specific cell lines .
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | CDK | 0.36 | Anticancer |
| 2-((1-(3-(diethylamino)propyl)-thio)-N-(4-fluorophenyl)acetamide | DHFR | TBD | Antitumor |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiopyrimidinyl acetamides , which are explored for diverse biological activities. Below is a detailed comparison with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The trifluoromethoxy group in the target compound and ’s analog enhances metabolic stability compared to chlorinated () or phenoxy () analogs . The diethylamino side chain in the target compound likely improves solubility relative to the dimethylamino variant in , but may reduce binding affinity due to increased steric hindrance .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , involving alkylation of thiopyrimidinones with chloroacetamides .
Limitations
- Limited experimental data (e.g., IC₅₀, LogP) for the target compound necessitate reliance on analog-based predictions.
- Structural diversity in –9 complicates direct pharmacological comparisons.
Q & A
Q. What are the recommended synthetic strategies for this compound, and how can purity be ensured during synthesis?
The synthesis involves multi-step reactions, including:
- Core formation : Cyclopenta[d]pyrimidinone synthesis via cyclocondensation of dihydroxycyclopentane precursors with urea derivatives.
- Thioether linkage : Coupling the pyrimidinone core with a thiol-containing intermediate (e.g., mercaptoacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
- Substitution reactions : Introducing the diethylaminopropyl group via nucleophilic substitution or reductive amination .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and confirm purity via HPLC (>95%) and NMR .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign peaks for the cyclopenta[d]pyrimidinone core (δ 2.21–12.45 ppm for protons, including NH and CH₃ groups) and acetamide moiety (δ 4.08 ppm for SCH₂) .
- HRMS : Confirm molecular weight (expected ~500–550 g/mol) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
Q. How can researchers screen this compound for initial biological activity?
- Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to thieno-pyrimidine inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme activity assays : Evaluate interactions with acetylcholinesterase or COX-2 via fluorometric/colorimetric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
- Catalyst screening : Test Pd-based catalysts for coupling steps or phase-transfer catalysts for thioether formation .
- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and transition states, as demonstrated in ICReDD’s reaction design protocols .
Q. What strategies resolve contradictory bioactivity data across different assay systems?
- Dose-response profiling : Compare IC₅₀ values in enzymatic vs. cell-based assays to identify off-target effects .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Binding kinetics : Employ surface plasmon resonance (SPR) to measure association/dissociation rates with targets .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace the trifluoromethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate potency .
- Scaffold hopping : Synthesize analogs with pyrrolo-pyrimidine or thieno-pyrimidine cores to compare binding modes .
- In vitro ADMET profiling : Prioritize derivatives with improved solubility (logP < 3) and metabolic stability .
Q. What methodologies address poor solubility in aqueous buffers?
- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays .
- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Nanoparticle encapsulation : Formulate with PLGA nanoparticles to improve bioavailability .
Q. How can computational tools predict target engagement and off-target risks?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
- Pharmacophore mapping : Align with known kinase inhibitors (e.g., gefitinib) to identify critical hydrogen-bonding motifs .
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition or hERG liability .
Q. What experimental designs validate degradation pathways under stressed conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed acetamide or oxidized thioether) .
- Stability-indicating assays : Develop HPLC methods with PDA detection to monitor degradation kinetics .
Q. How can scale-up challenges (e.g., exothermic reactions) be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
